Prima-1 - 5608-24-2

Prima-1

Catalog Number: EVT-279895
CAS Number: 5608-24-2
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prima-1 is a small molecule compound initially identified as a selective growth suppressor of mutant p53 cells. [] Its primary mechanism involves restoring the tumor suppressor function of mutant p53 proteins, leading to apoptosis and tumor regression. [, ] Prima-1 has demonstrated promising anticancer activity in various in vitro and in vivo studies, particularly in models with mutant p53. [, ]

Chemical Reactions Analysis
  • Restoration of Wild-Type p53 Conformation: Prima-1 helps convert mutant p53 protein to a conformation resembling wild-type p53, restoring its DNA binding and transcriptional transactivation abilities. [, , , , , ]
  • Induction of Apoptosis: Prima-1 induces apoptosis through various pathways, including activation of caspase cascades, upregulation of proapoptotic proteins (e.g., Bax, PUMA, Noxa), and downregulation of anti-apoptotic proteins (e.g., Bcl-2). [, , , , , , ]
  • Cell Cycle Arrest: Prima-1 can induce cell cycle arrest, primarily in the G2 phase. []
  • Inhibition of Angiogenesis: Prima-1 has been shown to suppress angiogenesis, potentially through the induction of anti-angiogenic proteins. []
Mechanism of Action
  • Induction of ER Stress: Prima-1 can induce ER stress and activate the unfolded protein response (UPR) pathway, leading to apoptosis. This effect was observed in myeloma cells, independent of their p53 status. [, , ]
  • Depletion of Glutathione (GSH) and Increased Reactive Oxygen Species (ROS): Prima-1 can deplete GSH levels and induce ROS production, contributing to cell death. This mechanism was observed in myeloma and ovarian cancer cells, independent of p53 status. [, ]
  • Inhibition of MEK: Prima-1 has demonstrated direct binding and inhibition of MEK (mitogen-activated protein kinase kinase), leading to suppressed tumor growth in colorectal cancer cells, regardless of p53 status. []
Applications
  • Elucidating p53 Pathways: Prima-1 serves as a valuable tool to study the complex signaling pathways regulated by p53, particularly in the context of cancer development and treatment response. [, , , , ]
  • Investigating p53-Independent Mechanisms: Prima-1's ability to induce cell death in both p53-dependent and -independent manners allows researchers to dissect alternative cell death pathways in cancer cells. [, , , , , ]
  • Developing Novel Anticancer Therapies: Prima-1 serves as a promising lead compound for developing new anticancer agents, particularly for cancers with high rates of p53 mutations. Its ability to restore mutant p53 function and induce cell death makes it a potential candidate for monotherapy or combination therapy with other anticancer agents. [, , , , , , , , ]
  • Studying Amyloid Aggregation: Prima-1 has demonstrated the ability to inhibit the formation of amyloid aggregates by mutant p53, which are implicated in tumor progression. This property makes it a valuable tool for studying the role of p53 amyloid aggregation in cancer and exploring novel therapeutic strategies. [, ]
  • Exploring Epigenetic Modifications: Research indicates that Prima-1 might influence epigenetic modifications, particularly DNA methylation, in cancer cells. This finding suggests a potential role for Prima-1 in modulating the epigenome, which could have therapeutic implications. []
Future Directions
  • Optimizing Prima-1 Analogs: Synthesizing and evaluating novel Prima-1 analogs with improved potency, selectivity, and pharmacokinetic properties could enhance its therapeutic potential. [, ]
  • Elucidating Resistance Mechanisms: Understanding the mechanisms of resistance to Prima-1, such as K-ras co-mutations in lung cancer, is crucial for developing strategies to overcome resistance and improve treatment efficacy. []
  • Exploring Combination Therapies: Investigating the efficacy of Prima-1 in combination with other anticancer agents, such as chemotherapy drugs (e.g., cisplatin, doxorubicin), targeted therapies (e.g., bortezomib), and epigenetic modulators (e.g., DZNep), could lead to synergistic antitumor effects. [, , , , , ]
  • Developing Biomarkers for Patient Selection: Identifying biomarkers that predict response to Prima-1 therapy, such as TP53 mutation status, p53 expression levels, and GSH synthetase expression, is essential for selecting patients who are most likely to benefit from treatment. [, , ]
  • Investigating the Role of miRNAs: Further research is needed to fully understand the role of microRNAs in Prima-1-induced apoptosis and explore their potential as therapeutic targets or tools for enhancing treatment efficacy. [, , ]

Prima-1Met (APR-246, Eprenetapopt)

  • Compound Description: Prima-1Met is a methylated derivative of Prima-1 and a more potent structural analog. [] [] [] [] It is considered a first-in-class drug that restores tumor suppressor function to mutant p53 and induces apoptosis in various tumor cells. [] [] [] [] [] Prima-1Met is currently undergoing phase I/II clinical trials. [] []

APR-017

  • Relevance: APR-017 is structurally related to Prima-1 and its derivative Prima-1Met. It serves as a precursor in their synthesis. []

2-methylene-3-quinuclidinone (MQ)

  • Compound Description: MQ is the primary active metabolite of Prima-1. [] It can restore unfolded p53 mutants to their native conformation, inducing apoptosis and activating p53 target genes. []
  • Relevance: MQ is a crucial metabolite responsible for the biological activity of Prima-1. [] Both compounds target mutant p53, promoting its refolding to a native conformation and ultimately leading to apoptosis. []

Nutlin-3a

  • Compound Description: Nutlin-3a is a small molecule known to increase wild-type p53 signaling by inhibiting MDM2 binding to p53. []
  • Relevance: Nutlin-3a is relevant as a comparator to Prima-1 in studying p53-mediated apoptosis. Unlike Prima-1, Nutlin-3a specifically targets the interaction between p53 and MDM2, and its activity is not enhanced by hypoxia. []

Cisplatin

  • Compound Description: Cisplatin is a commonly used chemotherapeutic drug. [] Studies have shown synergistic apoptotic effects when cisplatin is combined with PRIMA-1 in vitro and in vivo. []
  • Relevance: The combination of cisplatin with Prima-1 has shown a synergistic effect in inducing apoptosis in cancer cells, suggesting a potential for combination therapy. [] This synergy is attributed to cisplatin’s ability to increase mutant p53 levels, enhancing the sensitivity of tumor cells to Prima-1. []

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapy medication used to treat cancer. It has shown a synergistic effect in combination with PRIMA-1 in inducing cancer cell death. [][10]
  • Relevance: Similar to Cisplatin, Doxorubicin has demonstrated synergy with Prima-1 in killing cancer cells. This highlights the potential of using PRIMA-1 in combination therapies to enhance existing chemotherapeutic treatments. [][10]

CP-31398

  • Compound Description: CP-31398 is a small molecule with a structural resemblance to STIMA-1, another mutant p53-reactivating molecule. [] Both compounds exhibit similar chemical activity as traditional Michael acceptors, contributing to their mutant p53-dependent growth suppression capabilities. []
  • Relevance: CP-31398 serves as a structural and functional analog to STIMA-1, offering insights into the structure-activity relationship of small molecules that reactivate mutant p53. []
  • Compound Description: STIMA-1 is a small molecule identified as a mutant p53 reactivator. [] It shares structural similarities with CP-31398 and exhibits greater potency in suppressing mutant p53-dependent growth of tumor cells. []
  • Relevance: STIMA-1 represents a distinct structural class of mutant p53 reactivators compared to Prima-1, highlighting the potential for developing diverse p53-targeting anticancer drugs. []

Dexamethasone

  • Compound Description: Dexamethasone is a type of corticosteroid medication. Studies have shown synergy when dexamethasone is combined with PRIMA-1 in inhibiting tumor growth in multiple myeloma models. []
  • Relevance: Dexamethasone, similar to other chemotherapeutic agents, exhibits synergy with PRIMA-1, particularly in multiple myeloma models. [] This reinforces the potential of combining PRIMA-1 with existing treatment modalities to enhance therapeutic outcomes. []

L-buthionine sulphoximine

  • Compound Description: L-buthionine sulphoximine is an inhibitor of γ-glutamylcysteine synthetase, which plays a role in glutathione (GSH) synthesis. [] Studies indicate that decreasing GSH levels using L-buthionine sulphoximine can sensitize myeloma cells to PRIMA-1Met-induced cell death. []
  • Relevance: L-buthionine sulphoximine is not structurally related to Prima-1 or Prima-1Met, but it provides insight into the mechanism of action of these compounds. The synergy observed between L-buthionine sulphoximine and PRIMA-1Met suggests that targeting GSH depletion could enhance the efficacy of Prima-1Met in myeloma treatment. []

Properties

CAS Number

5608-24-2

Product Name

Prima-1

IUPAC Name

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2

InChI Key

RFBVBRVVOPAAFS-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2(CO)CO

Solubility

Soluble in DMSO

Synonyms

2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
NSC 281668
NSC-281668
NSC281668
PRIMA-1

Canonical SMILES

C1CN2CCC1C(=O)C2(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.